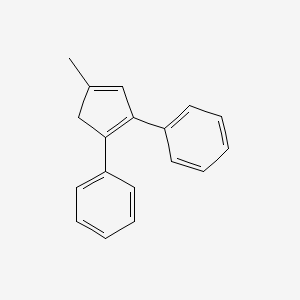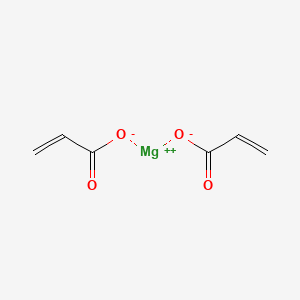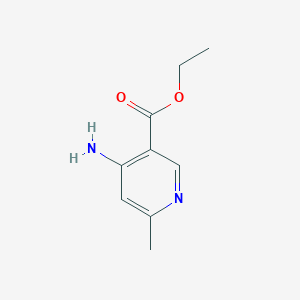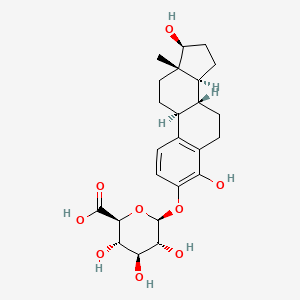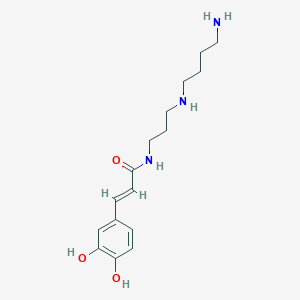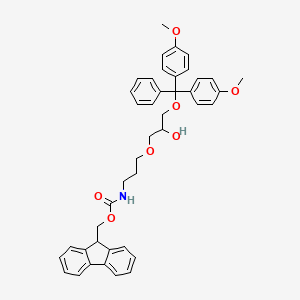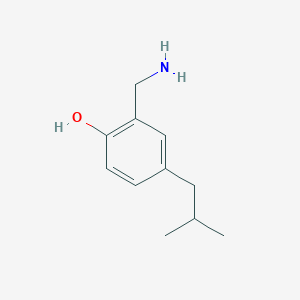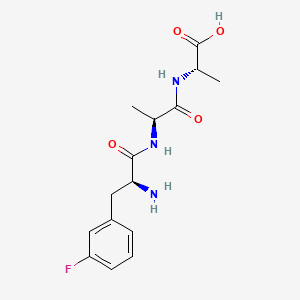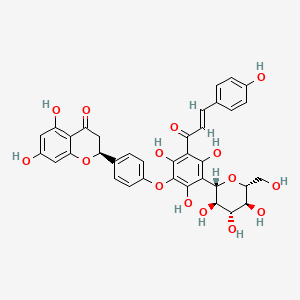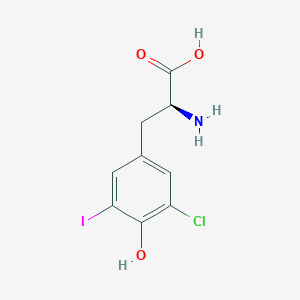
3-Chloro-5-iodo-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-iodo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. It is characterized by the presence of chlorine and iodine atoms at the 3 and 5 positions of the aromatic ring, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-L-tyrosine typically involves halogenation reactions. One common method is the microwave-assisted acid-catalyzed isotope exchange between 3-chloro-L-tyrosine and iodine . This method enhances the reaction rate and yield by using microwave irradiation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where L-tyrosine is treated with chlorine and iodine under controlled conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-iodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the halogenated tyrosine back to L-tyrosine.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine and partially reduced intermediates.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-5-iodo-L-tyrosine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-iodo-L-tyrosine involves its interaction with specific enzymes and molecular targets. For example, it inhibits tyrosine hydroxylase, an enzyme responsible for converting L-tyrosine to L-DOPA, a precursor of dopamine . This inhibition occurs through the binding of the halogenated tyrosine to the active site of the enzyme, preventing the normal substrate from accessing the catalytic site .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-L-tyrosine: Another halogenated derivative with iodine at the 3 position.
3-Chloro-L-tyrosine: Contains chlorine at the 3 position without iodine.
3,5-Diiodo-L-tyrosine: Contains iodine at both the 3 and 5 positions.
Uniqueness
3-Chloro-5-iodo-L-tyrosine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties. This dual halogenation can enhance its reactivity and specificity in various applications compared to its mono-halogenated counterparts .
Propiedades
Fórmula molecular |
C9H9ClINO3 |
|---|---|
Peso molecular |
341.53 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-chloro-4-hydroxy-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClINO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 |
Clave InChI |
LKSVRKXLDBWDBM-ZETCQYMHSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1Cl)O)I)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)O)I)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
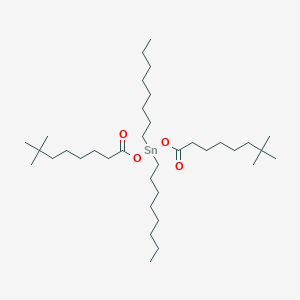
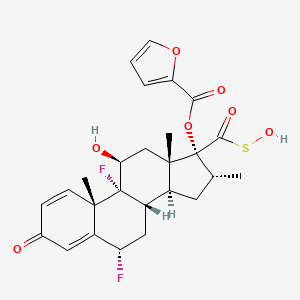
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
